2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide
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Overview
Description
2-(4-Bromo-2-chlorophenoxy)-N,N-diethylacetamide is an organic compound characterized by the presence of bromine, chlorine, and phenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-bromo-2-chlorophenol with N,N-diethylacetamide in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Base: Bases such as potassium carbonate or sodium hydride are employed to deprotonate the phenol group.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging the halogen groups present in the molecule.
Common Reagents and Conditions:
Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be employed for oxidation reactions.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)-N,N-diethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group allows it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Shares the phenol backbone but lacks the acetamide group.
2-(4-Bromo-2-chlorophenoxy)butanoyl chloride: Similar structure with a butanoyl chloride group instead of the acetamide group.
Uniqueness: 2-(4-Bromo-2-chlorophenoxy)-N,N-diethylacetamide is unique due to its combination of halogenated phenoxy and acetamide groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGBTMCMHUKICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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